
3-Ethenylcyclobutan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 3-Ethenylcyclobutan-1-amine;hydrochloride is 1S/C6H9N.ClH/c1-2-5-3-6(7)4-5;/h1,5-6H,3-4,7H2;1H . This indicates that the molecule consists of a cyclobutane ring with an ethenyl group and an amine group attached . Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .Chemical Reactions Analysis
Amines, including 3-Ethenylcyclobutan-1-amine;hydrochloride, can undergo a variety of chemical reactions. They can act as weak organic bases, neutralizing acids to form salts . Primary amines can react with carbonyl compounds to form imines . Amines can also react with strong acids such as hydrochloric acid to form ammonium salts .Physical And Chemical Properties Analysis
3-Ethenylcyclobutan-1-amine;hydrochloride is a powder at room temperature . Amines are known to have a lone electron pair on their nitrogen atoms, which can accept a proton from water to form substituted ammonium ions . The presence of the lone electron pair from the nitrogen can affect the basicity of the amine .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
3-Ethenylcyclobutan-1-amine;hydrochloride serves as a precursor in the enantioselective synthesis of polysubstituted aminocyclobutanes. These compounds, which include amine-substituted cyclobutanes, are crucial substructures in biologically active molecules. The synthesis involves a diastereo- and enantioselective process through CuH-catalyzed hydroamination of 1-substituted cyclobutenes, showcasing the high reactivity of strained trisubstituted alkenes. This method offers a pathway to produce these complex structures with significant regioselectivity and stereoselectivity, highlighting its importance in the development of pharmaceuticals and agrochemicals (Feng et al., 2019).
Modular Synthon for Medicinal Chemistry
Another application in scientific research is the use of 3-Ethenylcyclobutan-1-amine;hydrochloride as a modular synthon. It has been utilized for the synthesis of protected α-aminocyclobutanone, a key intermediate in producing cyclobutanone-containing lead inhibitors for various enzymes such as serine proteases and metalloproteases. The protected α-aminocyclobutanone serves as a versatile building block, enabling the generation of amide and sulfonamide-functionalized 2-aminocyclobutanone derivatives. This approach facilitates the exploration of cyclobutanone-based compounds in drug discovery, providing a straightforward route to these valuable pharmacophores (Mohammad et al., 2020).
Squaramide Surrogates as Potent VLA-4 Antagonists
3-Ethenylcyclobutan-1-amine;hydrochloride is also foundational in synthesizing uniquely functionalized 3-aminocyclobut-2-en-1-ones, acting as squaramide surrogates. These compounds have been identified as potent antagonists of VLA-4, a protein involved in immune response and inflammation. The facile condensation of cyclobuta-1,3-diones with a primary amine derived from phenylalanine leads to the formation of these systems, which can be further modified to enhance their biological activity. This work opens new avenues for the development of anti-inflammatory and immunomodulatory drugs, showcasing the compound's utility in therapeutic agent synthesis (Brand et al., 2003).
Safety And Hazards
The safety information for 3-Ethenylcyclobutan-1-amine;hydrochloride indicates that it has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-ethenylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-5-3-6(7)4-5;/h2,5-6H,1,3-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMKFZOWOLHUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenylcyclobutan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

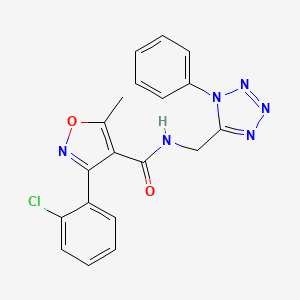
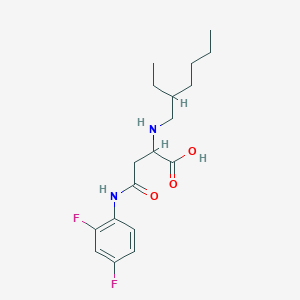
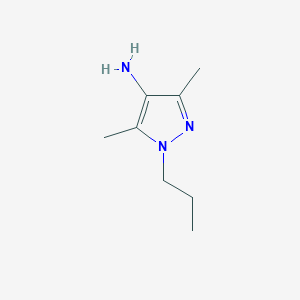


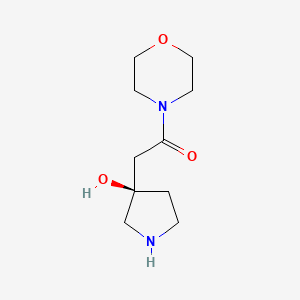
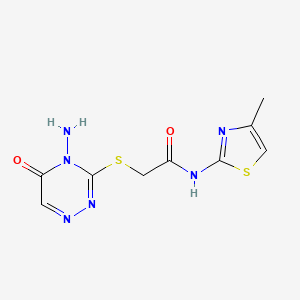
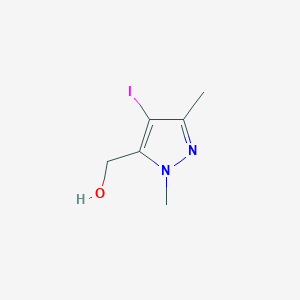
![N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2975363.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2975371.png)
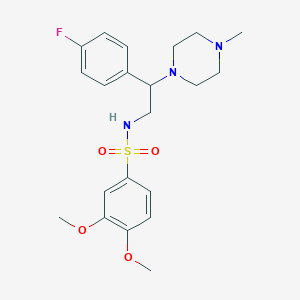
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2975376.png)